6-Chloro-5-(trifluoromethyl)pyridazine-3-carboxylic acid
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Overview
Description
6-Chloro-5-(trifluoromethyl)pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family It features a pyridazine ring substituted with a chlorine atom at the 6-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(trifluoromethyl)pyridazine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 5-(trifluoromethyl)pyridazine-3-carboxylic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-purity products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(trifluoromethyl)pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridazine N-oxides or reduction to yield dihydropyridazine derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Major Products Formed
Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Scientific Research Applications
6-Chloro-5-(trifluoromethyl)pyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interfere with specific biological pathways in plants and fungi.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(trifluoromethyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and carboxylic acid group contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(trifluoromethyl)pyridazine: Similar structure but lacks the carboxylic acid group.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a pyridazine ring.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar functional groups but different ring structure.
Uniqueness
6-Chloro-5-(trifluoromethyl)pyridazine-3-carboxylic acid is unique due to the combination of its trifluoromethyl group, chlorine atom, and carboxylic acid group on a pyridazine ring. This unique combination imparts distinct chemical properties, such as increased stability, lipophilicity, and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-4-2(6(8,9)10)1-3(5(13)14)11-12-4/h1H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQXTVZNORJIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1C(=O)O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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